(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide
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Overview
Description
(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide is an organic compound known for its unique structural properties and applications in various fields of scientific research. This compound features a conjugated system that includes a dimethylamino group and a phenylacrylamide moiety, making it a subject of interest in the study of organic electronics, photochemistry, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with phenylacrylamide under specific conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde and amide react in the presence of a base such as piperidine or pyridine, often in an ethanol solvent . The reaction is usually carried out at room temperature and monitored until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are typically used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or amines replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide is used as a building block for the synthesis of more complex organic molecules. Its conjugated system makes it valuable in the study of organic electronics and photochemistry .
Biology
The compound has applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its structural properties allow it to act as a probe in various biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its role in inhibiting certain enzymes and as a potential candidate for drug development .
Industry
Industrially, the compound is used in the production of dyes and pigments due to its chromophoric properties. It is also employed in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of target proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide: Known for its conjugated system and applications in organic electronics.
(Z)-N-(4-(dimethylamino)phenyl)-3-phenylprop-2-enamide: Similar structure but with different substituents, leading to varied reactivity and applications.
(Z)-N-(4-(dimethylamino)phenyl)-3-phenylpropenamide: Another related compound with distinct properties and uses.
Uniqueness
This compound stands out due to its specific structural features, such as the conjugated system and the presence of the dimethylamino group. These characteristics make it particularly useful in the study of photochemical properties and as a probe in biochemical assays.
Properties
IUPAC Name |
(Z)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,18,20)/b13-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFZPKIWMRETSQ-JYRVWZFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C\C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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